2-(Hydroxymethyl)benzo[b]thiophene
Overview
Description
2-(Hydroxymethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H8OS. It is a derivative of benzothiophene, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon of the benzothiophene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and materials .
Scientific Research Applications
2-(Hydroxymethyl)benzo[b]thiophene has a wide range of applications in scientific research:
Safety and Hazards
2-(Hydroxymethyl)benzo[b]thiophene may cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
2-(Hydroxymethyl)benzo[b]thiophene, also known as Benzo[b]thiophen-2-ylmethanol, is a compound that has been identified as a potential inhibitor of the enzyme CYP2A6 . The CYP2A6 enzyme is involved in the metabolism of nicotine and other xenobiotics .
Mode of Action
It is suggested that it may interact with the cyp2a6 enzyme, potentially inhibiting its activity . This could result in a decrease in the metabolism of nicotine, which could have implications for smoking cessation therapies .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of nicotine and other xenobiotics. By inhibiting the CYP2A6 enzyme, this compound could potentially disrupt these metabolic pathways .
Pharmacokinetics
Given its potential role as a cyp2a6 inhibitor, it may be metabolized by the liver and excreted via the kidneys . Its bioavailability would be influenced by factors such as its absorption rate, distribution within the body, and rate of metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential inhibition of the CYP2A6 enzyme. This could result in a decrease in the metabolism of nicotine and other xenobiotics, potentially affecting the physiological responses to these substances .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)benzo[b]thiophene can be synthesized through several methods. One common approach involves the Grignard reaction, where benzothiophene is reacted with methylmagnesium bromide to form benzothiophene methyl magnesium bromide. This intermediate is then treated with formaldehyde to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of formaldehyde and benzothiophene under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form benzothiophene derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products:
Oxidation: 2-(Carboxymethyl)benzo[b]thiophene.
Reduction: Benzothiophene derivatives with various alkyl groups.
Substitution: Benzothiophene derivatives with different functional groups attached to the second carbon.
Comparison with Similar Compounds
Benzothiophene: The parent compound without the hydroxymethyl group.
2-Methylbenzothiophene: A derivative with a methyl group instead of a hydroxymethyl group.
Dibenzothiophene: A compound with two benzothiophene rings fused together.
Uniqueness: 2-(Hydroxymethyl)benzo[b]thiophene is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions compared to its analogs .
Properties
IUPAC Name |
1-benzothiophen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKSQTXXZQEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379996 | |
Record name | (1-Benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-56-1 | |
Record name | Benzo[b]thiophene-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17890-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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